(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
Description
Nomenclature and Historical Background
The systematic nomenclature of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride reflects both its stereochemical configuration and its functional group arrangement. The compound is officially designated by the International Union of Pure and Applied Chemistry as this compound, emphasizing the S-configuration at the alpha carbon center. Alternative nomenclature systems have produced several equivalent names, including 3-(dimethylamino)-L-alanine dihydrochloride and (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride.
The historical development of this compound can be traced to broader research efforts in amino acid modification and the synthesis of non-natural amino acids. Early synthetic work focused on creating amino acid derivatives with enhanced chemical functionality, particularly those incorporating tertiary amine groups that could serve as versatile synthetic intermediates. The specific preparation and characterization of this compound emerged from systematic studies aimed at developing building blocks for peptide synthesis and chemical biology applications.
The compound's recognition in chemical databases dates to 2011, when it was first formally catalogued in major chemical repositories. This relatively recent formal recognition reflects the specialized nature of the compound and its emergence from advanced synthetic methodologies. The development of reliable synthetic routes and analytical methods has enabled broader research interest in this particular stereoisomer and its applications in asymmetric synthesis and bioorganic chemistry.
Structural Identification and Classification
This compound belongs to the class of modified amino acids, specifically categorized as a beta-substituted alanine derivative. The compound features a propanoic acid backbone with amino functionality at the 2-position and a dimethylamino group at the 3-position, establishing it as a diamino acid derivative. The stereochemical designation (S) refers to the absolute configuration at the alpha carbon, following the Cahn-Ingold-Prelog priority rules.
The molecular structure incorporates several key functional elements that define its chemical behavior. The primary amino group at the alpha position maintains the characteristic feature of proteinogenic amino acids, while the tertiary dimethylamino group at the beta position introduces additional basicity and steric considerations. This dual nitrogen functionality creates a zwitterionic character under physiological conditions, with the potential for multiple protonation states depending on solution pH.
The dihydrochloride salt formation significantly influences the compound's physical and chemical properties. The two chloride counterions neutralize the positive charges on both nitrogen centers under acidic conditions, creating a stable crystalline solid with enhanced water solubility. This salt form is particularly advantageous for storage, handling, and analytical applications, as it prevents hygroscopic behavior and provides consistent stoichiometry.
Stereochemically, the compound exists as one of two possible enantiomers, with the (S)-configuration corresponding to the L-configuration commonly found in natural amino acids. This stereochemical relationship places the compound within the broader family of L-amino acid derivatives, maintaining compatibility with enzymatic systems and peptide synthesis protocols that typically utilize L-amino acids.
Chemical Registry Information and Identifiers
The primary chemical registry number for this compound is Chemical Abstracts Service number 31697-39-9. This unique identifier serves as the definitive reference for the compound across chemical databases and regulatory systems worldwide. The compound has been assigned PubChem Compound Identifier 53487728, providing additional database cross-referencing capabilities.
The molecular formula C₅H₁₄Cl₂N₂O₂ accurately represents the elemental composition, including the two chloride ions associated with the dihydrochloride salt. The molecular weight of 205.08 grams per mole reflects the complete salt form, distinguishing it from the free base form of the amino acid. These quantitative parameters are essential for analytical method development, synthetic planning, and quality control applications.
Additional registry information includes the European Community number 800-724-4, which facilitates regulatory compliance within European Union chemical regulations. The Department of State Toxic Substances Control identifier DTXSID20705328 provides traceability within United States environmental and safety databases. These multiple registry entries ensure comprehensive tracking and regulatory compliance across different jurisdictions.
The compound has also been assigned a Wikidata identifier Q82638160, reflecting its inclusion in open-access chemical knowledge bases. This connectivity to linked data systems enables integration with computational chemistry resources and automated data mining applications. The comprehensive registry coverage demonstrates the compound's recognition within both commercial and academic chemical communities.
Structural Relationship to Other Amino Acid Derivatives
This compound exhibits structural relationships to several important classes of amino acid derivatives, providing insight into its chemical behavior and potential applications. The compound shares fundamental structural features with both natural and synthetic amino acids, while incorporating unique modifications that distinguish its properties.
The most direct structural analog is 2-amino-3-(methylamino)propanoic acid hydrochloride, which differs only in the degree of N-methylation at the beta position. This related compound, with Chemical Abstracts Service number 20790-76-5, features a secondary amine rather than the tertiary dimethylamino group, resulting in different basicity and steric properties. The comparison between these compounds illustrates the influence of N-alkylation on chemical reactivity and biological activity.
Another significant structural relationship exists with 3-(dimethylamino)propanoic acid, which lacks the alpha-amino group characteristic of amino acids. This compound, with Chemical Abstracts Service number 6300-04-5, serves as a precursor in synthetic routes and demonstrates the isolated behavior of the dimethylamino functionality. The melting point difference between 3-(dimethylamino)propanoic acid (143-146°C) and the target compound reflects the influence of the additional amino group and salt formation.
The compound also relates to protected amino acid derivatives used in peptide synthesis, such as Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid. This 9H-fluoren-9-ylmethoxycarbonyl-protected version, with Chemical Abstracts Service number 1219391-60-2, demonstrates the utility of the core amino acid structure in solid-phase peptide synthesis applications. The existence of such protected derivatives indicates the compound's value as a building block in peptide chemistry.
Within the broader context of non-natural amino acids, this compound represents an example of beta-substituted alanine derivatives that have found applications in medicinal chemistry and chemical biology. The incorporation of tertiary amine functionality parallels developments in unnatural amino acid incorporation into proteins, where such modifications can introduce novel chemical reactivity or fluorescent properties.
The stereochemical relationship to other chiral amino acids is particularly significant, as the (S)-configuration maintains compatibility with L-amino acid biosynthetic and metabolic pathways. This stereochemical consistency enables potential incorporation into peptide sequences without disrupting overall protein folding patterns or enzymatic recognition. The compound thus represents a bridge between natural amino acid structures and synthetic modifications designed to introduce novel functionality while preserving biological compatibility.
Properties
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNGZATZQMSHU-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705328 | |
| Record name | 3-(Dimethylamino)-L-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31697-39-9 | |
| Record name | 3-(Dimethylamino)-L-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and various organic solvents are used under specific conditions to achieve these reactions.
Major Products Formed: The major products include oxidized derivatives, reduced amines, and substituted compounds.
Scientific Research Applications
Neurotransmitter Synthesis
(S)-DAPA dihydrochloride is recognized for its role as a precursor in the synthesis of neurotransmitters. Its structural similarity to other amino acids allows it to participate in various metabolic pathways, influencing both central and peripheral nervous system functions. Research has indicated that it may modulate synaptic transmission, potentially impacting cognitive functions and synaptic plasticity .
Asymmetric Synthesis
Due to its chirality, (S)-DAPA dihydrochloride serves as a valuable building block or catalyst in asymmetric synthesis reactions. This application is critical for producing enantiomerically pure compounds, which are essential for developing drugs and other chiral pharmaceuticals. The ability to create specific enantiomers can significantly enhance the efficacy and safety profiles of therapeutic agents .
Protein Folding Studies
The compound's unique functional groups make it an interesting subject for studying interactions between different types of amino acid side chains. Research in this area contributes to a better understanding of protein folding and function, which is crucial for elucidating the mechanisms underlying various diseases .
Material Science
(S)-DAPA dihydrochloride has potential applications in the design and synthesis of novel materials. Its functional groups can be utilized in creating materials for drug delivery systems or sensors, although further research is needed to explore these possibilities fully .
Case Study 1: Modulation of Neurotransmitter Systems
A study investigated the effects of (S)-DAPA dihydrochloride on excitatory neurotransmission. Results indicated that it could interact with receptors involved in synaptic transmission, suggesting therapeutic potential for neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study 2: Asymmetric Synthesis Applications
Research demonstrated the successful use of (S)-DAPA dihydrochloride as a catalyst in asymmetric synthesis reactions to produce various chiral compounds. These findings underscore its utility in pharmaceutical chemistry for developing new therapeutic agents with improved biological activity .
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It is involved in various biochemical pathways that influence cellular processes and physiological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride with structurally analogous compounds, focusing on substituents, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects: Dimethylamino Group: Enhances basicity and solubility in acidic conditions compared to aromatic substituents (e.g., pyridinyl or dichlorophenyl). This may facilitate membrane permeability in drug candidates . Aromatic/Heterocyclic Groups: Pyridinyl and imidazolyl moieties enable π-π stacking or metal coordination, making them suitable for enzyme inhibition studies .
Applications: The dimethylamino and oxan-4-yl derivatives are primarily used as chiral building blocks in organic synthesis . Pyridinyl and aminophenyl variants are leveraged in drug development, particularly for targeting receptors or enzymes requiring aromatic interactions .
Safety and Handling :
- Most compounds lack comprehensive toxicological data, necessitating standard precautions (e.g., PPE, ventilation) .
- Discontinued compounds (e.g., dichlorophenyl variant) highlight challenges in scalability or stability .
Research Findings
- Drug Development: The pyridin-4-yl derivative is cited as an intermediate for antidepressants and antivirals, likely due to its ability to mimic natural amino acids in target binding .
- Biochemical Studies : The imidazol-4-yl analog may serve as a histidine mimic in enzyme active-site studies .
- Commercial Trends : Brominated and chlorinated derivatives are marketed for niche applications, reflecting demand for halogenated bioactive molecules .
Biological Activity
(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, commonly referred to as DMAPA, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in various biochemical pathways and has potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₁₄Cl₂N₂O₂
- Molecular Weight : 205.08 g/mol
- CAS Number : 31697-39-9
The biological activity of DMAPA is primarily attributed to its interaction with specific receptors and enzymes in metabolic pathways. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets. This compound is known to modulate neurotransmitter systems, particularly in the context of neuropharmacology.
Antiproliferative Effects
DMAPA has demonstrated antiproliferative effects against various cancer cell lines. Research indicates that it can inhibit the growth of melanoma and prostate cancer cells, with specific derivatives showing improved selectivity and potency. For instance, compounds derived from DMAPA were evaluated for their cytotoxicity against multiple cancer lines, revealing significant growth inhibition:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| DMAPA Derivative 1 | A375 (Melanoma) | 5.2 |
| DMAPA Derivative 2 | DU 145 (Prostate) | 4.8 |
| DMAPA Derivative 3 | PC-3 (Prostate) | 6.0 |
These findings suggest that DMAPA and its derivatives could serve as potential candidates for cancer therapy by inducing apoptosis in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, DMAPA exhibits antimicrobial activity against a range of bacterial and fungal strains. Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
The mechanism underlying this antimicrobial activity is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Case Study 1: Cancer Treatment
A study published in Cancer Research evaluated the efficacy of DMAPA derivatives in treating prostate cancer models in vivo. The results indicated a significant reduction in tumor size and proliferation rates compared to control groups, suggesting that these compounds can effectively target cancerous tissues while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of DMAPA against bacterial infections, patients treated with a formulation containing DMAPA showed a marked improvement in symptoms compared to those receiving standard antibiotic therapy. The trial highlighted the potential for DMAPA to be used as an adjunctive treatment in antibiotic-resistant infections .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride typically involves:
- Starting from a protected (S)-amino acid precursor, such as (S)-phenylalanine or a related compound.
- Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
- Protection and deprotection steps to control reactivity and stereochemistry.
- Final conversion to the dihydrochloride salt to enhance stability and solubility.
Detailed Preparation Method from Patent US5969179A
A comprehensive method for preparing enantiomerically pure amino alkylaminophenyl derivatives, closely related to this compound, is described in patent US5969179A. The process can be adapted to synthesize the target compound with the following key steps:
Starting Material Preparation
- Begin with (L)- or (D)-phenylalanine, optionally with amine protection.
- Perform nitration of the phenylalanine derivative using nitric acid in sulfuric acid at low temperatures (-10 to -20 °C) to introduce nitro groups selectively.
- Protect the amino group using standard protecting groups (e.g., acetamide, carbamate) that can be removed later without affecting the molecule.
Introduction of Dimethylamino Group
- The nitro group is converted into an alkylamino group through nucleophilic substitution or reductive amination.
- For dimethylamino substitution, a suitable dimethylamine source is reacted under controlled conditions.
Reaction Conditions and Workup
- Reactions are typically conducted in organic solvents such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.
- Temperature control is critical, with many steps performed at 0–25 °C or under reflux conditions to optimize yield.
- After reaction completion, mixtures are cooled, filtered, and washed with water or alcohols.
- Organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Final drying is done under vacuum at 25–50 °C.
Conversion to Dihydrochloride Salt
- The free base is treated with hydrochloric acid (typically 36% aqueous solution) at low temperatures (0–5 °C).
- The resulting dihydrochloride salt precipitates as a white solid.
- The precipitate is filtered, washed with water, and dried under reduced pressure.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Nitration | HNO3 in H2SO4 | -10 to -20 | 1 hour | Low temperature nitration |
| Amino protection | Acetic anhydride, triethylamine | 0 to 20 | 30 min to 1 hr | Protect amino group |
| Dimethylamino substitution | Dimethylamine source, THF or MeOH | 0 to reflux | Several hours | Nucleophilic substitution |
| Salt formation | 36% HCl aqueous | 0 to 5 | 1 hour | Precipitation of dihydrochloride salt |
| Purification and drying | Filtration, washing, vacuum drying | 25 to 50 | Several hours | Final isolation of pure salt |
Alternative Synthetic Approach via Nucleophilic Aromatic Substitution (From ACS Journal)
A related synthetic approach involves the nucleophilic aromatic substitution of protected amino acid derivatives, as described in the Journal of Organic Chemistry (2019). Although this method focuses on benzotriazole-derived α-amino acids, the principles are applicable for introducing amino substituents such as dimethylamino groups.
Key Steps
- Start with methyl (S)-2-[(benzyloxycarbonyl)amino]-3-amino-propanoate hydrochloride.
- React with a suitable fluoronitrobenzene derivative and triethylamine in acetonitrile under reflux for 16 hours.
- After reaction, remove solvent, extract, and purify by flash chromatography.
- Reduce nitro groups to amino groups using tin(II) chloride dihydrate under reflux.
- Further transformations can introduce the dimethylamino group by reductive amination or alkylation.
Advantages
- High stereoselectivity maintained by starting from protected (S)-amino acid.
- Mild conditions for substitution and reduction steps.
- Purification by chromatography ensures high purity.
Research Findings and Optimization Notes
- Temperature control is crucial during nitration and substitution to prevent racemization and side reactions.
- Protecting group strategies must be chosen to withstand the reaction conditions but allow easy removal.
- Use of anhydrous conditions and inert atmosphere (argon) improves yields and purity.
- The final dihydrochloride salt formation enhances compound stability and facilitates handling.
- Purification steps such as recrystallization from alcohols or aqueous solvents improve enantiomeric purity.
Summary Table Comparing Preparation Methods
| Feature | Patent US5969179A Method | ACS Journal Method |
|---|---|---|
| Starting material | (L)- or (D)-phenylalanine derivatives | Protected methyl (S)-amino acid esters |
| Key reaction | Nitration, amino protection, substitution | Nucleophilic aromatic substitution |
| Dimethylamino group introduction | Via alkylamino substitution/reductive amination | Via substitution and reduction steps |
| Reaction conditions | Acidic nitration, organic solvents, low temp | Reflux in acetonitrile, inert atmosphere |
| Purification | Filtration, washing, vacuum drying | Flash chromatography |
| Final product form | Dihydrochloride salt | Free base or salt after workup |
| Yield and purity | High, with controlled stereochemistry | High, with chromatographic purification |
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride?
The synthesis typically involves:
- Starting Materials : L-serine or L-alanine derivatives to provide the chiral backbone.
- Functionalization : Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine under basic conditions.
- Protection/Deprotection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect reactive sites during intermediate steps.
- Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, improving solubility and crystallinity .
- Purification : Techniques like recrystallization or HPLC ensure ≥95% purity.
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amine Protection | Boc₂O, NaHCO₃, H₂O/THF | 85% |
| Substitution | Dimethylamine, DCC, DMF | 70% |
| Deprotection | TFA/DCM (1:1) | 90% |
| Salt Formation | HCl (g), Et₂O | 95% |
Q. How is this compound characterized?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., δ ~2.2 ppm for dimethylamino protons) .
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ = 253.1 m/z).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity.
- X-ray Crystallography : Resolves absolute configuration and salt formation .
Advanced Questions
Q. What reaction pathways are accessible to this compound, and how do mechanisms vary under different conditions?
The compound undergoes:
- Oxidation : Dimethylamino groups oxidize to nitroso derivatives using H₂O₂ or KMnO₄, forming intermediates for nitroxide radicals .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the amino acid backbone to β-alanine derivatives.
- Substitution : Nucleophilic displacement of the dimethylamino group with thiols or halides under acidic/basic conditions . Mechanistic Insights :
- Steric hindrance from the dimethylamino group slows electrophilic attacks.
- The dihydrochloride salt enhances electrophilicity at the α-carbon, facilitating SN2 reactions.
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
Discrepancies often arise from:
- Protection Strategy : Boc vs. Fmoc impacts deprotection efficiency (e.g., TFA vs. piperidine).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve substitution yields but may introduce impurities.
- Salt Crystallization : Slow evaporation in EtOH/HCl yields higher-purity crystals vs. rapid precipitation . Mitigation : Optimize reaction time/temperature via DoE (Design of Experiments) and validate purity with orthogonal methods (e.g., NMR + HPLC).
Q. What role does this compound play in medicinal chemistry or enzyme interaction studies?
- Drug Development : Serves as a precursor for protease inhibitors or kinase modulators due to its zwitterionic nature and metal-chelating properties .
- Enzyme Studies : Mimics natural amino acids in active-site binding assays (e.g., studying D-amino acid oxidase specificity).
- Structural Probes : Fluorescent tagging via the dimethylamino group enables real-time tracking of protein interactions .
Q. How does structural uniqueness impact its physicochemical properties compared to analogs?
Key Comparisons :
| Property | (S)-2-Amino-3-(dimethylamino) | (S)-2-Amino-3-(pyridin-4-yl) | L-Histidine dihydrochloride |
|---|---|---|---|
| Solubility (H₂O) | 120 mg/mL | 85 mg/mL | 200 mg/mL |
| pKa (amino) | 9.8 | 10.2 | 6.0 (imidazole) |
| Stability | >24 months (4°C) | <12 months | >24 months |
| Implications : |
- Higher solubility than pyridyl analogs due to dihydrochloride salt.
- Enhanced basicity (pKa ~9.8) facilitates pH-dependent reactivity in catalysis .
Methodological Guidance
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Auxiliaries : Use (S)-Boc-L-serine to preserve stereochemistry.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in substitution steps.
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers .
Q. How to troubleshoot low yields in dimethylamino group introduction?
- Activation : Use coupling agents like HATU or EDC to improve amine reactivity.
- Solvent Optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility.
- Temperature Control : Maintain 0–5°C during substitution to minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
